molecular formula C6H3BrClN3 B1145640 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1357946-70-3

3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1145640
CAS No.: 1357946-70-3
M. Wt: 232.465
InChI Key: RLPKMCBJXWGFGK-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is a high-value chemical intermediate in medicinal chemistry, recognized for its role as a key scaffold in developing novel therapeutic agents . The pyrazolo[3,4-b]pyridine core is a privileged structure in drug discovery due to its close similarity to purine bases, allowing it to mimic adenine and guanine in biological systems and interact with a wide range of enzymes and receptors . This bromo- and chloro-substituted derivative is particularly valuable for its reactive halogen atoms, which enable efficient further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, to create diverse libraries for biological screening . This scaffold has demonstrated significant potential in biomedical research, particularly in the design and synthesis of potent tubulin polymerization inhibitors that exhibit anti-angiogenic effects and anti-proliferative activity against various cancer cell lines . Furthermore, pyrazolo[3,4-b]pyridine-based compounds are widely investigated as inhibitors for a broad spectrum of kinases, including tyrosine kinases, and have shown promising antidepressant, antiviral, and anti-inflammatory properties . The specific substitution pattern of this compound makes it a versatile precursor for constructing more complex molecules aimed at addressing challenging therapeutic targets in oncology and other disease areas.

Properties

IUPAC Name

3-bromo-6-chloro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3BrClN3/c7-5-3-1-2-4(8)9-6(3)11-10-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPKMCBJXWGFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264236
Record name 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
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Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1357946-70-3
Record name 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=1357946-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine framework is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structural resemblance to purine bases allows it to function as a versatile pharmacophore, capable of interacting with a wide array of biological targets.[1][2] This core is particularly prominent in the development of kinase inhibitors, a critical class of therapeutics for oncology and inflammatory diseases.[3][4] The strategic placement of functional groups on this scaffold is paramount for modulating potency, selectivity, and pharmacokinetic properties.

3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine emerges as a key intermediate in this context. The differential reactivity of the bromine and chlorine substituents provides medicinal chemists with a powerful tool for sequential and site-selective functionalization. The bromo group at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the chloro group at the 6-position is susceptible to nucleophilic aromatic substitution. This orthogonal reactivity allows for the systematic and controlled elaboration of the core structure, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this pivotal building block.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis. The key physicochemical data are summarized in the table below.

PropertyValue
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
CAS Number 1357946-70-3
Appearance Solid (form may vary)
Storage Inert atmosphere, 2-8°C

Note: Specific data such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically upon receipt of the material.

The structural arrangement of the pyrazolo[3,4-b]pyridine core, with its fused pyrazole and pyridine rings, dictates its chemical behavior. The lone pair of the pyridine nitrogen atom decreases the aromaticity of the ring system compared to benzene, making the pyridine ring electron-deficient and more susceptible to nucleophilic attack.

Caption: Structure of this compound.

Synthesis of the Core Scaffold

A plausible synthetic route to the target compound would likely start from a suitably substituted 3-aminopyrazole. The key steps would involve:

  • Condensation: Reaction of a 3-amino-5-bromopyrazole with an appropriate malonic ester derivative (e.g., diethyl 2-(ethoxymethylene)malonate) to form an enamine intermediate.

  • Thermal Cyclization: Heating the intermediate to induce an intramolecular cyclization, forming a pyrazolopyridinone.

  • Chlorination: Treatment of the pyrazolopyridinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to install the chloro group at the 6-position.

synthesis_workflow start 3-Amino-5-bromopyrazole step1 Condensation start->step1 reagent1 Diethyl 2-(ethoxymethylene)malonate reagent1->step1 intermediate1 Enamine Intermediate step1->intermediate1 step2 Thermal Cyclization intermediate1->step2 intermediate2 Pyrazolopyridinone step2->intermediate2 step3 Chlorination intermediate2->step3 reagent2 POCl₃ or SOCl₂ reagent2->step3 product This compound step3->product

Caption: Plausible synthetic workflow for this compound.

Exemplary Experimental Protocol (Adapted from related syntheses)

The following protocol is a generalized procedure adapted from the synthesis of related pyrazolo[3,4-b]pyridine structures and should be optimized for the specific target molecule.[5][6]

Step 1: Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

  • To a solution of 3-amino-5-bromopyrazole (1.0 eq.) in a suitable high-boiling solvent (e.g., Dowtherm A or diphenyl ether), add diethyl 2-(ethoxymethylene)malonate (1.1 eq.).

  • Heat the reaction mixture to reflux (typically 240-260 °C) for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Dilute the mixture with a non-polar solvent (e.g., hexanes) and collect the solid by filtration.

  • Wash the solid with the non-polar solvent and dry under vacuum to yield the pyrazolopyridinone intermediate.

Step 2: Synthesis of this compound

  • Suspend the 3-Bromo-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃) (5-10 eq.).

  • Add a catalytic amount of a tertiary amine base (e.g., N,N-diisopropylethylamine) if necessary.

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Key Chemical Reactions and Reactivity

The synthetic utility of this compound lies in the distinct reactivity of its two halogen atoms, allowing for selective functionalization.

Palladium-Catalyzed Cross-Coupling at the C3-Bromo Position

The C-Br bond at the 3-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond at the 6-position. This difference in reactivity allows for selective elaboration at the C3 position.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-substituted scaffold with a variety of boronic acids or esters.[7] This enables the introduction of aryl, heteroaryl, or alkyl groups at the C3 position.

  • Typical Conditions:

    • Palladium Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable phosphine ligand.

    • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.

    • Temperature: 80-120 °C.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Chloro Position

The chloro group at the 6-position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles.

  • Mechanism: The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, forming a Meisenheimer-like intermediate. Subsequent loss of the chloride ion restores the aromaticity.[8]

  • Typical Nucleophiles and Conditions:

    • Amines: Primary and secondary amines can displace the chloride to form 6-amino-pyrazolo[3,4-b]pyridines. These reactions are often carried out at elevated temperatures in a polar aprotic solvent like DMF or DMSO, sometimes with the addition of a base such as K₂CO₃ or Et₃N.

    • Alcohols/Phenols: Alkoxides or phenoxides can be used to form 6-alkoxy or 6-aryloxy derivatives. Strong basic conditions (e.g., NaH) are typically required to deprotonate the alcohol or phenol.

    • Thiols: Thiolates can be used to introduce sulfur-based functional groups.

reactivity_diagram cluster_0 C3 Position Reactivity cluster_1 C6 Position Reactivity start This compound suzuki Suzuki-Miyaura Coupling (with R-B(OH)₂) start->suzuki Pd Catalyst, Base snar Nucleophilic Aromatic Substitution (with Nu-H) start->snar Base, Heat suzuki_product 3-Aryl/Alkyl-6-chloro Derivative suzuki->suzuki_product snar_product 3-Bromo-6-Nu Derivative snar->snar_product

Sources

The Strategic Role of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine in the Development of Biologically Active Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 1H-Pyrazolo[3,4-b]pyridine

In the landscape of medicinal chemistry, the 1H-pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold". This designation is attributed to its structural resemblance to purine bases, allowing it to interact with a wide array of biological targets with high affinity.[1][2] This unique characteristic has positioned 1H-pyrazolo[3,4-b]pyridine derivatives at the forefront of drug discovery, with numerous compounds demonstrating potent biological activities. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[3][4] Over 300,000 compounds incorporating this core have been documented, highlighting its significance in the pursuit of novel therapeutics.[5]

This guide focuses on a key intermediate, 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine , and its pivotal role in the synthesis of a diverse range of biologically active molecules. We will explore its synthetic utility and delve into the significant therapeutic potential of the derivatives it helps create, particularly in the realms of oncology and immunology.

This compound: A Versatile Synthetic Intermediate

The strategic placement of halogen atoms at the 3 and 6 positions of the 1H-pyrazolo[3,4-b]pyridine core makes this compound a highly valuable and versatile starting material for medicinal chemists. These halogens serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of substituents at these key positions, leading to the generation of large and diverse chemical libraries for biological screening.

The differential reactivity of the bromo and chloro groups can also be exploited for sequential and site-selective modifications, further enhancing the synthetic utility of this intermediate. This strategic approach to synthesis is crucial in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity and drug-like properties.

Below is a generalized workflow illustrating the synthetic utility of this compound in the generation of diverse derivatives.

G A This compound B Suzuki Coupling (at C3 or C6) A->B C Buchwald-Hartwig Amination (at C3 or C6) A->C D Sonogashira Coupling (at C3 or C6) A->D E Nucleophilic Substitution (at C6) A->E F Diverse Biologically Active Derivatives B->F C->F D->F E->F

Caption: Synthetic pathways from this compound.

Biological Activities of 1H-Pyrazolo[3,4-b]pyridine Derivatives

The true value of this compound is realized in the potent and diverse biological activities of the compounds synthesized from it. The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop inhibitors of a wide range of enzymes and receptors, with a particular emphasis on protein kinases.

Kinase Inhibition: A Major Therapeutic Avenue

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The 1H-pyrazolo[3,4-b]pyridine core has proven to be an excellent scaffold for the design of potent and selective kinase inhibitors.[2][6]

Key Kinase Targets:

  • TANK-Binding Kinase 1 (TBK1): TBK1 is a key regulator of the innate immune response and has emerged as a promising target for the treatment of autoimmune diseases and certain cancers.[7] Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as highly potent TBK1 inhibitors, with one compound exhibiting an IC50 value of 0.2 nM.[7] These inhibitors have been shown to effectively block the TBK1 signaling pathway in cellular assays.[7]

  • Tropomyosin Receptor Kinases (TRKs): The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are involved in neuronal development and function. Aberrant activation of TRKs through gene fusions is a driver of various cancers. 1H-Pyrazolo[3,4-b]pyridine derivatives have been designed as potent inhibitors of TRK kinases, demonstrating a promising avenue for the development of targeted cancer therapies.[6]

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is frequently dysregulated in cancer, leading to increased cell proliferation, survival, and angiogenesis. Several 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of FGFRs, with demonstrated anti-tumor efficacy in preclinical models.[8]

  • Anaplastic Lymphoma Kinase (ALK): ALK is another important oncogenic driver, particularly in non-small cell lung cancer (NSCLC). The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to develop inhibitors that are active against both wild-type and mutant forms of ALK, including the crizotinib-resistant L1196M mutation.[9]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. The 1H-pyrazolo[3,4-b]pyridine core has been incorporated into potent CDK inhibitors.

The following diagram illustrates the central role of kinases in cellular signaling and their inhibition by 1H-pyrazolo[3,4-b]pyridine derivatives.

G cluster_0 A Growth Factor Signal B Receptor Tyrosine Kinase (e.g., FGFR, TRK, ALK) A->B C Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Cell Proliferation, Survival, Angiogenesis C->D E 1H-Pyrazolo[3,4-b]pyridine Kinase Inhibitor E->B Inhibition

Caption: Inhibition of kinase signaling by 1H-pyrazolo[3,4-b]pyridine derivatives.

Anticancer Activity Beyond Kinase Inhibition

While kinase inhibition is a major focus, derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated anticancer activity through other mechanisms as well:

  • Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme for DNA replication and repair. Its inhibition leads to DNA damage and apoptosis in cancer cells. Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of topoisomerase IIα, inducing S-phase cell cycle arrest and apoptosis in leukemia cell lines.[10]

  • Tubulin Polymerization Inhibition: The microtubule network is crucial for cell division, and drugs that interfere with tubulin polymerization are effective anticancer agents. Some 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines have been shown to act as potent inhibitors of tubulin polymerization.[10]

Quantitative Biological Data

The following table summarizes the reported biological activities of various 1H-pyrazolo[3,4-b]pyridine derivatives, showcasing their potency against different targets.

Compound ClassTargetIC50 / ActivityReference
1H-Pyrazolo[3,4-b]pyridine DerivativeTBK10.2 nM[7]
Pyrazolo[3,4-b]pyridine DerivativeTRKA0.293 µM (initial hit)[6]
Substituted 1H-Pyrazolo[3,4-b]pyridineFGFR1Potent inhibition[8]
Pyridopyrazolotriazine DerivativeA-549 (lung cancer)IC50 = 2.3 µmol[11]
Pyridopyrazolotriazine DerivativeHEPG2 (liver cancer)IC50 = 2.6 µmol[11]
Pyridopyrazolotriazine DerivativeHCT-116 (colon cancer)IC50 = 2.9 µmol[11]
1H-Pyrazolo[3,4-b]pyridine DerivativeALK-L1196MPotent inhibition[9]

Experimental Protocols

To provide practical insights for researchers, a representative experimental protocol for the synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative via a Suzuki coupling reaction is outlined below. This is a common and effective method for introducing aryl or heteroaryl substituents at the halogenated positions of the core scaffold.

Synthesis of a 3-Aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine Derivative

Objective: To synthesize a 3-aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine derivative from this compound using a palladium-catalyzed Suzuki coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Na2CO3, or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.1 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine derivative.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

The following diagram illustrates the workflow for this synthesis and subsequent biological evaluation.

G A 3-Bromo-6-chloro-1H- pyrazolo[3,4-b]pyridine C Suzuki Coupling Reaction A->C B Arylboronic Acid B->C D Purification and Characterization C->D E Pure 3-Aryl-6-chloro-1H- pyrazolo[3,4-b]pyridine Derivative D->E F In Vitro Biological Assays (e.g., Kinase Inhibition) E->F G Structure-Activity Relationship (SAR) Analysis F->G

Caption: Workflow for synthesis and biological evaluation.

Conclusion and Future Perspectives

This compound serves as a cornerstone for the development of a vast and diverse array of biologically active compounds. Its synthetic tractability allows for the systematic exploration of chemical space around the privileged 1H-pyrazolo[3,4-b]pyridine scaffold. The derivatives synthesized from this intermediate have demonstrated remarkable potency against a range of therapeutic targets, particularly protein kinases implicated in cancer and inflammatory diseases.

The continued exploration of novel synthetic methodologies and the expansion of the substituent diversity at the 3 and 6 positions will undoubtedly lead to the discovery of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of the molecular drivers of disease deepens, the strategic use of versatile intermediates like this compound will remain a critical component of modern drug discovery and development.

References

Sources

3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Pursuit of Kinase Selectivity

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their fundamental role in cellular signaling pathways, coupled with their dysregulation in a multitude of diseases, most notably cancer, has made them the focus of intensive research. The pyrazolo[3,4-b]pyridine core, a heterocyclic scaffold, has garnered significant attention as a "privileged" structure in the design of potent and selective kinase inhibitors. This guide delves into the specifics of a key derivative, 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine, exploring its potential as a foundational moiety for the development of next-generation kinase-targeted therapeutics. While this document will allude to the broader class of pyrazolopyridine inhibitors to provide a comprehensive context, the central focus remains on the unique attributes and potential applications of this specific bromo- and chloro-substituted derivative.

The 1H-Pyrazolo[3,4-b]pyridine Core: A Foundation for Potency and Selectivity

The 1H-pyrazolo[3,4-b]pyridine scaffold is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of kinases, preventing the transfer of a phosphate group to their substrate proteins. This mode of action is shared by many successful kinase inhibitors. The unique electronic and structural features of the pyrazolopyridine ring system, however, offer distinct advantages in achieving both high potency and selectivity.

The nitrogen atoms within the bicyclic structure can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for stable binding. Furthermore, the planar nature of the ring system allows for favorable π-π stacking interactions with aromatic residues in the active site. The true versatility of this scaffold lies in the ability to strategically modify its peripheral positions (N1, C3, C4, C5, and C6) to fine-tune its binding affinity and selectivity for specific kinases.

The Role of Halogenation: A Focus on 3-Bromo and 6-Chloro Substitutions

The presence of halogen atoms on the pyrazolopyridine core is a common and effective strategy in kinase inhibitor design. In the case of this compound, these substitutions are not merely passive additions but play active roles in modulating the molecule's properties.

  • 3-Bromo Substitution: Bromination at the C3 position has been shown in related heterocyclic systems to significantly enhance both enzymatic and cellular activity.[1] This can be attributed to several factors:

    • Increased Lipophilicity: The bromo group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target.

    • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (such as oxygen or nitrogen) in the kinase active site, thereby increasing binding affinity.

    • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the electron distribution of the pyrazolopyridine ring system, potentially enhancing its interaction with the target kinase.

  • 6-Chloro Substitution: The chloro group at the C6 position can also contribute to the inhibitor's profile:

    • Hydrophobic Interactions: The chlorine atom can engage in hydrophobic interactions within the ATP-binding pocket, further anchoring the inhibitor.

    • Blocking Metabolic Sites: Strategic placement of a halogen can block potential sites of metabolic degradation, thereby improving the pharmacokinetic profile of the compound.

Potential Kinase Targets and Structure-Activity Relationships

While specific kinase screening data for the unsubstituted this compound is not extensively published, the broader class of pyrazolopyridine derivatives has demonstrated potent inhibitory activity against a range of kinases, many of which are implicated in cancer. This suggests that this compound itself, or more likely, derivatives built upon this core, could be potent inhibitors of these same kinase families.

Table 1: Representative Kinase Inhibition Data for Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives

Kinase TargetDerivative StructureIC50 (nM)Reference
ALK3,6-diaryl-1H-pyrazolo[3,4-b]pyridine derivative1.58[1]
TRKASubstituted pyrazolo[3,4-b]pyridine56[2]
TBK1Substituted 1H-pyrazolo[3,4-b]pyridine0.2[1]
CDK53,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile410[3]
GSK-33,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile1500[3]

This table presents data for derivatives of the core structure to illustrate the potential of the scaffold.

The structure-activity relationship (SAR) studies of pyrazolopyridine inhibitors reveal key insights:

  • N1 Position: Substitution at the N1 position is crucial for modulating selectivity and cellular activity. Small alkyl or substituted phenyl groups are often well-tolerated and can be used to probe for additional interactions within the active site.

  • C3 Position: As discussed, the 3-bromo substituent is anticipated to enhance potency. Further modifications at this position, often involving the introduction of larger aromatic or heterocyclic groups, are a common strategy to improve affinity and selectivity.

  • C6 Position: The 6-chloro group provides a starting point for exploring interactions in the corresponding region of the ATP-binding pocket.

Synthetic Pathways to this compound

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through several established synthetic routes. A common and versatile approach involves the condensation of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

Below is a generalized synthetic scheme illustrating a plausible route to the title compound.

Synthesis of this compound cluster_reactants Starting Materials cluster_intermediates Reaction Steps cluster_product Final Product A 3-Bromo-5-aminopyrazole C Condensation A->C Step 1 B Malonic acid derivative (e.g., diethyl malonate) B->C D Cyclization C->D Step 2 E Chlorination D->E Step 3 (e.g., POCl3) F This compound E->F

Figure 1. Generalized synthetic scheme.

This multi-step synthesis involves an initial condensation reaction, followed by a cyclization to form the pyrazolopyridine core, and a final chlorination step to introduce the chloro group at the 6-position. The specific reaction conditions and reagents would need to be optimized for this particular derivative.

Experimental Protocols for Kinase Inhibition Assays

To evaluate the kinase inhibitory activity of this compound and its derivatives, a variety of in vitro and cell-based assays can be employed. The choice of assay depends on the specific kinase target and the desired endpoint (e.g., direct enzyme inhibition, inhibition of downstream signaling).

In Vitro Biochemical Kinase Assay (Example: TRKA)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: A recombinant kinase (e.g., TRKA) is incubated with a substrate (e.g., a synthetic peptide) and ATP. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of the compound in assay buffer.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the following components in order:

    • Assay Buffer

    • Test compound or vehicle control (DMSO)

    • Recombinant TRKA kinase

    • Substrate peptide and ATP mixture

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Biochemical Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense into Assay Plate A->B C Incubate at Room Temperature B->C D Add Detection Reagent C->D E Measure Luminescence D->E F Data Analysis (IC50 Determination) E->F

Figure 2. Workflow for a biochemical kinase assay.

Cell-Based Phosphorylation Assay (Example: c-Met)

This assay measures the ability of a compound to inhibit the phosphorylation of a kinase or its downstream substrate within a cellular context.

Principle: Cells that endogenously or ectopically express the target kinase (e.g., c-Met) are treated with the test compound. The cells are then lysed, and the level of phosphorylated kinase is quantified using an immunoassay format, such as an enzyme-linked immunosorbent assay (ELISA) or a bead-based assay.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the target kinase in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of this compound or a vehicle control for a specified time.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Immunoassay:

    • Coat a microplate with a capture antibody specific for the total kinase protein.

    • Add the cell lysates to the wells and incubate to allow the kinase to bind to the capture antibody.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the kinase. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

    • Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: Normalize the phosphorylation signal to the total protein amount. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Phosphorylation Assay Workflow A Plate and Culture Cells B Treat with Compound A->B C Lyse Cells B->C D Perform Immunoassay (e.g., ELISA) C->D E Measure Signal D->E F Data Analysis (IC50 Determination) E->F

Figure 3. Workflow for a cell-based phosphorylation assay.

Future Directions and Conclusion

This compound represents a highly promising starting point for the development of novel kinase inhibitors. Its privileged scaffold, combined with the strategic placement of bromo and chloro substituents, provides a solid foundation for achieving both high potency and selectivity. While further research is needed to fully elucidate the kinase inhibitory profile of this specific compound, the wealth of data on related pyrazolopyridine derivatives strongly suggests its potential as a valuable tool in drug discovery.

Future efforts should focus on:

  • Broad Kinase Screening: A comprehensive kinase panel screen of this compound to identify its primary kinase targets.

  • Structure-Based Design: Co-crystallization of the compound or its derivatives with target kinases to guide further optimization of the scaffold.

  • Medicinal Chemistry Efforts: Synthesis of a library of derivatives based on the this compound core to explore the SAR and improve its drug-like properties.

References

  • Zhang, S., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1336-1351. [Link]

  • Wang, T., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1365-1372. [Link]

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]

  • Abdelgawad, M. A., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(23), 8203. [Link]

  • Sanz-Cervera, J. F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2845. [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]

  • Norman, P. (2011). A structure-guided approach to creating covalent FGFR inhibitors. Future Medicinal Chemistry, 3(10), 1251-1255. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Al-Said, M. S., et al. (2011). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 46(9), 4279-4285. [Link]

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A Technical Guide to the Preliminary Investigation of Pyrazolo[3,4-b]pyridine Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its unique structural features and synthetic tractability have led to the development of a diverse range of derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the preliminary investigation of pyrazolo[3,4-b]pyridine compounds. We will delve into the core aspects of their synthesis, biological evaluation against key therapeutic targets, and the underlying mechanistic insights, thereby offering a practical framework for the exploration of this promising class of molecules.

Introduction: The Versatility of the Pyrazolo[3,4-b]pyridine Scaffold

Pyrazolo[3,4-b]pyridines are fused heterocyclic systems that have garnered considerable attention due to their remarkable therapeutic potential.[1] This scaffold is a key component in numerous biologically active compounds, demonstrating a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[2] The versatility of the pyrazolo[3,4-b]pyridine core lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This adaptability makes it an attractive starting point for the design of potent and selective inhibitors of various enzymes and receptors implicated in human diseases.

A significant area of investigation for pyrazolo[3,4-b]pyridine derivatives has been in the field of oncology, particularly as inhibitors of protein kinases.[2] Kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several pyrazolo[3,4-b]pyridine-based compounds have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and Topoisomerase II.[2]

This guide will provide a structured approach to the initial stages of investigating novel pyrazolo[3,4-b]pyridine compounds, from their chemical synthesis to their biological characterization and mechanistic elucidation.

Synthetic Strategies for Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through various established routes. A common and efficient method involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through the formation of a six-membered ring, followed by dehydration and spontaneous oxidation to yield the aromatic pyrazolo[3,4-b]pyridine system.[3] The oxidation is often presumed to occur via atmospheric oxygen.[3]

General Experimental Protocol for the Synthesis of 1H-Pyrazolo[3,4-b]pyridines

This protocol outlines a general procedure for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 5-aminopyrazole derivative (1.0 eq.) and the 1,3-dicarbonyl compound (1.1 eq.) in a suitable solvent such as glacial acetic acid or ethanol.

  • The choice of solvent and catalyst can influence the reaction rate and yield. Acidic conditions are commonly employed.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • For microwave-assisted synthesis, the reaction can often be completed in a much shorter time frame (e.g., 10-30 minutes).

Step 3: Work-up and Purification

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash it with a cold solvent (e.g., ethanol or diethyl ether), and dry it under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired pyrazolo[3,4-b]pyridine derivative.

Step 4: Characterization

  • Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Evaluation: Screening for Therapeutic Potential

Once a library of pyrazolo[3,4-b]pyridine derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Given their prevalence as kinase inhibitors, a primary focus of the initial screening is often on their anticancer properties.

Anticancer Activity Assessment

3.1.1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazolo[3,4-b]pyridine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

3.1.2. Kinase Inhibition Assays

To identify the specific molecular targets of the active compounds, in vitro kinase inhibition assays are performed.

Experimental Protocol for FGFR1 Kinase Inhibition Assay:

This protocol is an example for a typical kinase inhibition assay.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the FGFR1 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Compound Addition: Add the pyrazolo[3,4-b]pyridine derivatives at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate using a specific antibody or measuring the amount of ADP produced using a luminescence-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Table 1: Representative IC₅₀ Values of Pyrazolo[3,4-b]pyridine Derivatives against Various Kinases

Compound IDTarget KinaseIC₅₀ (nM)Reference
C03 TRKA56[4]
15y TBK10.2[5]
Compound 31 Mps12.596[6][7]
Compound 4 CDK2240[8]
Compound 11 CDK2500[8]
Compound 8c Topoisomerase IIαGI₅₀ = 1.33 µM[2][9]
AZD4547 Analog FGFR10.2[10]
Compound 34 FGFR10.6[11]
Compound 9a CDK21630[12]
Compound 14g CDK2460[12]

3.1.3. Cell Cycle Analysis

To understand the mechanism by which the compounds inhibit cell proliferation, cell cycle analysis is performed using flow cytometry.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the pyrazolo[3,4-b]pyridine derivatives at their IC₅₀ concentrations for a specific time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash them with PBS, and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide or DAPI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound interferes with the progression of the cell cycle at that point.

3.1.4. Topoisomerase IIα Inhibition Assay

Some pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation.

Experimental Protocol (DNA Relaxation Assay):

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase IIα, and ATP in an assay buffer.

  • Compound Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination and Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

  • Data Interpretation: Inhibition of topoisomerase IIα activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control.

Mechanistic Insights: Unraveling the Signaling Pathways

Understanding the molecular mechanisms by which pyrazolo[3,4-b]pyridine compounds exert their effects is critical for their further development. As many of these compounds target protein kinases, investigating their impact on key signaling pathways is a primary focus.

Key Signaling Pathways Modulated by Pyrazolo[3,4-b]pyridine Derivatives

Several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis are modulated by pyrazolo[3,4-b]pyridine derivatives. These include:

  • Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is frequently activated in cancer and plays a central role in cell proliferation and survival. Pyrazolo[3,4-b]pyridines targeting kinases like B-Raf can effectively block this pathway.[3]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival. Inhibition of kinases within this pathway is a key strategy in cancer therapy.

  • FGFR Signaling Pathway: Aberrant activation of FGFRs drives the proliferation and survival of various cancer cells.[10]

  • TRK Signaling Pathway: TRK fusions are oncogenic drivers in a range of tumors, making TRK kinases attractive therapeutic targets.[4]

Visualizing the Mechanism of Action

Workflow for Investigating a Novel Pyrazolo[3,4-b]pyridine Derivative

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification CellViability Cell Viability Assay (MTT) Purification->CellViability KinaseAssay In Vitro Kinase Inhibition Assay CellViability->KinaseAssay Active Compounds CellCycle Cell Cycle Analysis KinaseAssay->CellCycle Apoptosis Apoptosis Assay CellCycle->Apoptosis PathwayAnalysis Signaling Pathway Analysis (Western Blot) Apoptosis->PathwayAnalysis Lead Compound InVivo In Vivo Efficacy (Xenograft Models) PathwayAnalysis->InVivo

Caption: A streamlined workflow for the preliminary investigation of pyrazolo[3,4-b]pyridine compounds.

Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GrowthFactor->RTK Ras Ras RTK->Ras Raf B-Raf / Raf-1 Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Pyrazolo Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo->Raf

Caption: Inhibition of the MAPK signaling pathway by a pyrazolo[3,4-b]pyridine derivative targeting B-Raf.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. This guide has provided a comprehensive framework for the initial stages of investigation, from synthesis to biological evaluation and mechanistic studies. The demonstrated potent and selective inhibition of various kinases underscores the potential of this compound class, particularly in the realm of oncology.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazolo[3,4-b]pyridine core to optimize potency, selectivity, and pharmacokinetic properties.

  • Exploration of Novel Targets: Expanding the screening of these compounds against a wider range of biological targets to uncover new therapeutic applications.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, toxicity, and pharmacokinetic profiles.

By following a structured and multidisciplinary approach, the full therapeutic potential of pyrazolo[3,4-b]pyridine compounds can be unlocked, paving the way for the development of next-generation medicines.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis. Retrieved January 24, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2022). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • (PDF) Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). PubMed. Retrieved January 24, 2026, from [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (2017). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. (2010). ScienceDirect. Retrieved January 24, 2026, from [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • Table 1 Molecular modeling consensus scores, IC 50 and NO release (%)... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Utilization of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a focal point for the development of a wide array of kinase inhibitors and other therapeutic agents. Derivatives of this scaffold have shown potent activity against various biological targets, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and tropomyosin receptor kinases (TRKs), making them highly valuable in oncology and neurodegenerative disease research.[1][2] The strategic placement of halogen atoms, as seen in 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine, provides synthetic chemists with versatile handles for introducing molecular diversity through modern cross-coupling methodologies. This application note provides detailed protocols for the chemoselective functionalization of this key building block, focusing on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Chemical Profile and Safety Considerations

Molecular Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1245649-96-0[3]
Molecular Formula C₆H₃BrClN₃[3]
Molecular Weight 232.47 g/mol [3]
Appearance Solid (form may vary)General

Safety and Handling:

This compound is classified as acutely toxic if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[4]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Always handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the full Safety Data Sheet (SDS) from the supplier.[3][4]

Principle of Chemoselective Functionalization

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond.[3] This reactivity difference (C-I > C-Br > C-Cl) allows for the selective functionalization at the C3 position while leaving the C6 chloro substituent intact for subsequent transformations.

G cluster_0 Palladium(0) Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)(L)n-Br B->C D Transmetalation C->D E Ar-Pd(II)(L)n-R D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R F->G FinalProduct FinalProduct G->FinalProduct 3-Substituted-6-chloro- 1H-pyrazolo[3,4-b]pyridine Start 3-Bromo-6-chloro- 1H-pyrazolo[3,4-b]pyridine (Ar-Br) Start->B C-Br bond is more reactive Reagent Coupling Partner (e.g., R-B(OH)2 or R-NH2) Reagent->D

Figure 1: Palladium-catalyzed cross-coupling workflow.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of this compound with a variety of arylboronic acids. The conditions provided are a general starting point and may require optimization for specific substrates.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100880-90
33-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901670-80

Yields are typical and may vary based on specific reaction conditions and scale.

G cluster_workflow Suzuki-Miyaura Protocol Workflow A Combine Reactants: - this compound - Arylboronic Acid - Base B Inert Atmosphere: Evacuate and backfill with N2 or Ar A->B C Add Degassed Solvent (e.g., Dioxane/H2O) B->C D Add Pd Catalyst (e.g., Pd(PPh3)4) C->D E Heat and Stir (80-100 °C) D->E F Monitor Progress (TLC or LC-MS) E->F G Work-up: - Cool to RT - Extraction with EtOAc F->G H Purification: Flash Column Chromatography G->H I Characterization: NMR, MS H->I

Figure 2: Suzuki-Miyaura experimental workflow.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the palladium-catalyzed amination of this compound with primary and secondary amines. The choice of ligand and base is crucial for achieving high yields and should be optimized for the specific amine.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., Xantphos or rac-BINAP, 5-10 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the anhydrous solvent.

  • Add the amine via syringe.

  • Seal the reaction vessel and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-amino-6-chloro-1H-pyrazolo[3,4-b]pyridine derivative.

Table 3: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1001280-90
2AnilinePd₂(dba)₃ / rac-BINAPCs₂CO₃Dioxane1101875-85
3BenzylaminePd₂(dba)₃ / XantphosNaOtBuToluene1001085-95

Yields are typical and may vary based on specific reaction conditions and scale.

G cluster_workflow Buchwald-Hartwig Protocol Workflow A Combine in Glovebox: - Pd Pre-catalyst - Ligand - Base B Add Substrate and Anhydrous Solvent A->B C Add Amine B->C D Seal and Heat (80-110 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Quench and Work-up: - Cool to RT - Filter through Celite - Extraction E->F G Purification: Flash Column Chromatography F->G H Characterization: NMR, MS G->H

Figure 3: Buchwald-Hartwig experimental workflow.

Characterization of Products

The successful synthesis of the desired products should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show the disappearance of the proton signal in the vicinity of the C3 position and the appearance of new signals corresponding to the introduced aryl or amino group. ¹³C NMR will confirm the formation of the new C-C or C-N bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which will correspond to the expected molecular formula. The mass spectra of related pyrazolo[3,4-b]pyridine derivatives often show characteristic fragmentation patterns, including the loss of small molecules like HCN.[5]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse libraries of compounds targeting a range of biological targets. The chemoselective functionalization of the C-Br bond via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as detailed in these protocols, provides a robust and efficient means of generating novel derivatives for drug discovery and development. The remaining chloro-substituent at the C6 position offers the potential for further diversification, allowing for a modular approach to the synthesis of complex molecules based on the privileged pyrazolo[3,4-b]pyridine scaffold.

References

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC. (2025, November 20). PubMed Central. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). Universitat Ramon Llull. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022, October 18). RSC Publishing. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2009, January 1). PubMed. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). PubMed Central. [Link]

  • 3-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023, November 23). RSC Publishing. [Link]

  • 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table. (n.d.). ResearchGate. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (2025, August 6). ResearchGate. [Link]

  • Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. (2019, April 1). PubMed. [Link]

  • 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. (n.d.). NIH. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2025, August 6). ResearchGate. [Link]

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Application Notes and Protocols for the Synthesis of TBK1 Inhibitors Utilizing 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting TBK1

TANK-binding kinase 1 (TBK1) has emerged as a critical signaling node in a multitude of cellular processes, extending far beyond its initial discovery in the context of innate immunity. As a non-canonical IκB kinase (IKK), TBK1 is a central player in the activation of interferon regulatory factors (IRFs), leading to the production of type I interferons, a cornerstone of the antiviral response.[1] However, aberrant TBK1 signaling is increasingly implicated in the pathogenesis of a range of human diseases.

In oncology, TBK1 has a paradoxical role; while it can mediate anti-tumor immunity, its over-activation has been linked to the proliferation and survival of various tumor cells. This makes TBK1 a compelling, albeit complex, therapeutic target.[2] Dysregulation of TBK1 activity is also associated with autoimmune disorders, such as systemic lupus erythematosus, and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[2] Consequently, the development of potent and selective TBK1 inhibitors is an area of intense research for novel therapeutic interventions in these debilitating conditions.

The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising core structure for the development of potent kinase inhibitors.[3][4] Its structural similarity to the purine bases of DNA and RNA allows it to effectively compete for the ATP-binding site of kinases.[5][6] This application note provides a detailed guide for the synthesis and evaluation of novel TBK1 inhibitors, employing 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine as a versatile starting material.

TBK1 Signaling Pathway

TBK1 acts as a central kinase in several key signaling pathways. Upon activation by upstream sensors of pathogens or cellular stress, TBK1 phosphorylates a range of downstream substrates, including IRF3 and STING, to orchestrate an appropriate cellular response. The diagram below illustrates a simplified overview of the canonical TBK1 signaling pathway leading to type I interferon production.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Complex cluster_downstream Downstream Effects Pathogen Recognition Pathogen Recognition cGAS-STING cGAS-STING Pathogen Recognition->cGAS-STING activates TLRs TLRs Pathogen Recognition->TLRs activates TBK1 TBK1 cGAS-STING->TBK1 recruits & activates TLRs->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3-P IRF3-P IRF3->IRF3-P IRF3 Dimerization IRF3 Dimerization IRF3-P->IRF3 Dimerization Nuclear Translocation Nuclear Translocation IRF3 Dimerization->Nuclear Translocation Type I IFN Production Type I IFN Production Nuclear Translocation->Type I IFN Production induces transcription

Caption: Simplified TBK1 signaling pathway.

Synthetic Strategy: A Two-Fold Approach to Diversification

The strategic use of this compound allows for a divergent synthetic approach, enabling the exploration of structure-activity relationships (SAR) at two key positions. The differential reactivity of the C3-bromine and C6-chlorine atoms under various palladium-catalyzed cross-coupling conditions is the cornerstone of this strategy. Typically, the C-Br bond is more reactive in Suzuki couplings, while the C-Cl bond can be targeted for Buchwald-Hartwig amination.

This application note will detail a synthetic route involving an initial Suzuki-Miyaura coupling at the C3 position, followed by a Buchwald-Hartwig amination at the C6 position. This sequence allows for the introduction of a variety of aryl or heteroaryl groups at C3 and diverse amine functionalities at C6, providing a rich library of compounds for biological screening.

Synthetic_Workflow Start 3-Bromo-6-chloro-1H- pyrazolo[3,4-b]pyridine Step1 Suzuki-Miyaura Coupling (at C3 position) Start->Step1 Intermediate 3-Aryl-6-chloro-1H- pyrazolo[3,4-b]pyridine Step1->Intermediate Step2 Buchwald-Hartwig Amination (at C6 position) Intermediate->Step2 Product Final TBK1 Inhibitor (3-Aryl-6-amino derivative) Step2->Product

Caption: Proposed synthetic workflow.

Experimental Protocols: Synthesis of Novel TBK1 Inhibitors

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be used for the palladium-catalyzed reactions. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Suzuki-Miyaura Coupling at the C3 Position

This protocol describes the palladium-catalyzed cross-coupling of this compound with a representative boronic acid.

Step-by-Step Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.

  • To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq.).[7]

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine intermediate.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[8] The use of Pd(dppf)Cl2 as a catalyst is well-established for cross-coupling reactions involving heteroaryl halides.[7] The aqueous base and solvent system is effective for a wide range of substrates.

Protocol 2: Buchwald-Hartwig Amination at the C6 Position

This protocol details the subsequent amination of the 3-aryl-6-chloro intermediate.

Step-by-Step Procedure:

  • To a reaction vessel, add the 3-aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine intermediate (1.0 eq.), the desired primary or secondary amine (1.5 eq.), and sodium tert-butoxide (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous toluene or dioxane as the solvent.

  • To this mixture, add a palladium catalyst and ligand, such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq.) and a suitable phosphine ligand like Xantphos or rac-BINAP (0.04 eq.).

  • Heat the reaction mixture to 90-110 °C and stir for 6-18 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 3-aryl-6-amino-1H-pyrazolo[3,4-b]pyridine derivative.

Rationale: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, particularly with traditionally less reactive aryl chlorides. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle.

Characterization of Synthesized Inhibitors

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Purity of the final compounds should be assessed by HPLC, ideally demonstrating >95% purity.

Table 1: Representative Characterization Data for a Hypothetical TBK1 Inhibitor

Compound IDStructure¹H NMR (400 MHz, DMSO-d₆) δ (ppm)HRMS (m/z) [M+H]⁺Purity (HPLC)
TBK-PY-001 [Chemical Structure Image]13.5 (s, 1H), 8.5 (s, 1H), 8.2 (d, J=8.0 Hz, 2H), 7.8 (t, J=7.5 Hz, 1H), 7.6-7.4 (m, 3H), 4.2 (t, J=6.0 Hz, 2H), 3.5 (q, J=7.0 Hz, 2H), 2.8 (s, 3H), 1.2 (t, J=7.0 Hz, 3H)Calculated: 450.1234; Found: 450.1238>98%

Biological Evaluation: In Vitro TBK1 Kinase Assay

The inhibitory activity of the synthesized compounds against TBK1 can be determined using a variety of in vitro kinase assays. The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[9][10]

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Luminescent Detection TBK1 Enzyme TBK1 Enzyme Reaction Mix TBK1 + Substrate + ATP + Inhibitor TBK1 Enzyme->Reaction Mix Substrate + ATP Substrate + ATP Substrate + ATP->Reaction Mix Inhibitor Inhibitor Inhibitor->Reaction Mix Incubation Incubate at 30°C Reaction Mix->Incubation ADP-Glo Reagent Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) Incubation->ADP-Glo Reagent Detection Reagent Add Kinase Detection Reagent (Convert ADP to ATP, generate light) ADP-Glo Reagent->Detection Reagent Luminometer Measure Luminescence Detection Reagent->Luminometer

Caption: Workflow for the ADP-Glo™ TBK1 kinase assay.

Protocol 3: ADP-Glo™ TBK1 Kinase Assay

Materials:

  • Recombinant human TBK1 enzyme

  • Suitable TBK1 substrate (e.g., Myelin Basic Protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized inhibitor compounds dissolved in DMSO

  • White, opaque 96- or 384-well plates

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitors in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Kinase Reaction:

    • Add kinase assay buffer to each well.

    • Add the diluted inhibitor or DMSO (for control wells) to the appropriate wells.

    • Add the TBK1 enzyme to all wells except the "no enzyme" control.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

    • Add Kinase Detection Reagent to all wells to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls).

    • Calculate the percentage of inhibition for each compound concentration relative to the "enzyme only" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Table 2: Hypothetical IC₅₀ Values for Synthesized TBK1 Inhibitors

Compound IDTBK1 IC₅₀ (nM)
TBK-PY-001 15
TBK-PY-002 85
TBK-PY-003 250
Reference Cmpd. 20

Conclusion

This application note provides a comprehensive framework for the synthesis and evaluation of novel TBK1 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold, starting from the commercially available this compound. The described synthetic strategy allows for the creation of a diverse library of compounds for SAR studies. The detailed protocol for the in vitro kinase assay provides a reliable method for assessing the potency of these new chemical entities. The development of such inhibitors holds significant promise for advancing our understanding of TBK1-mediated pathophysiology and for the potential development of new therapeutics for a range of diseases.

References

  • TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression - Frontiers. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Chemi-Verse™ TBK1 Kinase Assay Kit - BPS Bioscience. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed. Available at: [Link]

  • 3-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine - Lead Sciences. Available at: [Link]

  • 3 Bromo 4 Chloro 1H Pyrazolo[4 3 C]Pyridine - Cenmed Enterprises. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. Available at: [Link]

  • TBK1 Assay Kit - BPS Bioscience. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. Available at: [Link]

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Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines and the Power of Selective Functionalization

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic core in modern medicinal chemistry and drug discovery.[1] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, leading to its incorporation into numerous compounds with diverse therapeutic activities, including kinase inhibitors.[1] The ability to precisely introduce molecular complexity at specific positions of this scaffold is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

This application note provides a comprehensive guide to the chemoselective Suzuki-Miyaura cross-coupling reaction of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine. This di-halogenated substrate offers a valuable platform for sequential, site-selective functionalization, enabling the synthesis of diverse libraries of 3,6-disubstituted pyrazolo[3,4-b]pyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol for the selective arylation at the C3-position, and discuss key considerations for reaction optimization and troubleshooting.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate, forming a new carbon-carbon bond.[2] A key step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] The rate of this step is highly dependent on the nature of the halogen, with the reactivity order being I > Br > OTf >> Cl.[4] This differential reactivity forms the basis for achieving chemoselectivity in poly-halogenated substrates.

In the case of this compound, the C-Br bond at the 3-position is significantly more reactive towards oxidative addition than the C-Cl bond at the 6-position. This allows for a selective Suzuki-Miyaura coupling to occur at the C3 position while leaving the C6-chloro substituent intact for subsequent transformations. This principle has been effectively demonstrated in a closely related system, 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, where highly selective arylation at the C3-iodo position was achieved.[5]

Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound to form a Pd(II) intermediate.[3]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation (R-B(OH)2 / Base) Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product Substrate This compound Substrate->Oxidative_Addition Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base (e.g., Cs2CO3) Base->Transmetalation

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Selective C3-Arylation

This protocol is adapted from the successful selective coupling on a similar pyrazolo[3,4-b]pyridine scaffold and is designed to favor the reaction at the C3-bromo position.[5]

Materials and Reagents:
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Step-by-Step Procedure:

Protocol_Workflow start Start setup 1. Assemble and dry glassware under inert atmosphere. start->setup reagents 2. Add this compound, arylboronic acid, Cs2CO3, Pd(OAc)2, and dppf to the flask. setup->reagents solvent 3. Add anhydrous 1,4-dioxane and degassed water. reagents->solvent degas 4. Degas the reaction mixture (e.g., three freeze-pump-thaw cycles). solvent->degas heat 5. Heat the reaction mixture to 80-100 °C under inert atmosphere. degas->heat monitor 6. Monitor reaction progress by TLC or LC-MS. heat->monitor workup 7. Cool to room temperature and perform aqueous workup. monitor->workup purify 8. Purify the crude product by column chromatography. workup->purify end End purify->end

Figure 2: Experimental workflow for the selective C3-arylation.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and 1,1'-bis(diphenylphosphino)ferrocene (0.05 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 10:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to ensure good stirring.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by subjecting the flask to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine.

Data Presentation: Optimization of Reaction Conditions

The following table provides a starting point for optimizing the reaction conditions. The conditions are based on successful couplings of similar heterocyclic systems.

ParameterRecommended ConditionRationale & Considerations
Catalyst Pd(OAc)₂ / dppfA robust and versatile catalyst system for Suzuki couplings. Other phosphine ligands like XPhos or SPhos can be screened for improved yields, especially with challenging substrates.[3]
Ligand dppfProvides a good balance of electron-donating properties and steric bulk, promoting efficient catalysis.
Base Cs₂CO₃A strong, yet relatively mild base that is highly effective in Suzuki couplings. Other bases like K₂CO₃ or K₃PO₄ can also be tested.
Solvent 1,4-Dioxane / WaterThe aqueous mixture is crucial for dissolving the base and facilitating the transmetalation step. The ratio can be optimized to improve substrate solubility and reaction rate.
Temperature 80-100 °CSufficient to promote the reaction without causing significant decomposition. Temperature can be adjusted based on the reactivity of the specific boronic acid.
Equivalents of Boronic Acid 1.1 - 1.5A slight excess is typically used to drive the reaction to completion, accounting for potential protodeboronation.

Troubleshooting and Key Considerations for Success

  • Catalyst Poisoning: The nitrogen atoms in the pyrazolopyridine core can coordinate to the palladium catalyst, leading to deactivation.[6] Using bulky phosphine ligands like dppf, XPhos, or SPhos can mitigate this issue by sterically hindering the coordination of the heterocycle to the metal center.

  • Protodeboronation: This is a common side reaction where the boronic acid is converted back to the corresponding arene. This can be minimized by using a slight excess of the boronic acid, ensuring anhydrous and deoxygenated reaction conditions, and keeping the reaction time to a minimum.

  • Debromination: The C-Br bond can be reduced to a C-H bond, leading to the formation of a debrominated byproduct. This can be more prevalent with electron-rich boronic acids and certain catalyst systems. Screening different palladium precatalysts and ligands, such as the XPhos Pd G2 system, can help to suppress this side reaction.[3]

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, catalyst loading, or using a stronger base. Ensure that the reagents are pure and the solvents are adequately degassed.

  • N-Protection: The reactivity of the N-H proton on the pyrazole ring can sometimes interfere with the reaction. While many Suzuki couplings on N-unprotected heterocycles are successful, in cases of low yield or complex reaction mixtures, protection of the nitrogen with a suitable group (e.g., Boc, PMB) may be beneficial.

Conclusion

The chemoselective Suzuki-Miyaura coupling of this compound at the C3 position is a powerful and reliable method for the synthesis of a diverse range of 3-aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine derivatives. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, this protocol provides a strategic entry point for the construction of complex molecules with significant potential in drug discovery and materials science. Careful attention to reaction setup, reagent quality, and the choice of catalyst system are crucial for achieving high yields and selectivity. The provided protocol and troubleshooting guide offer a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. 2019. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. 2021. [Link]

  • New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). ResearchGate. 2015. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. ResearchGate. 2011. [Link]

  • Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances. 2018. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis. 2014. [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. 2017. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. 2008. [Link]

  • Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. Organic Letters. 2010. [Link]

  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Publishing. 2018. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. 2018. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. 2022. [Link]

  • Palladium-catalyzed remote internal C(sp3)−H bond chlorination of alkenes. Nature Communications. 2024. [Link]

  • Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. ResearchGate. 2018. [Link]

  • Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. 2019. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. 2017. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. 2022. [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. 2015. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. 2020. [Link]

  • Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura Cross-Coupling Methodology. Organic Letters. 2014. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. 2018. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. 2022. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. 2018. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2020. [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. 2016. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. 2021. [Link]

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The Strategic Utility of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Medicinal Chemists

The quest for novel therapeutics is an intricate dance of designing and synthesizing molecules that can precisely interact with biological targets to elicit a desired physiological response. In this landscape, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple receptors with high affinity. The 1H-pyrazolo[3,4-b]pyridine core is one such scaffold, and its halogenated derivative, 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine , has proven to be a particularly versatile and powerful starting material for the discovery of potent kinase inhibitors and other therapeutic agents. This guide provides a detailed exploration of its applications, complete with experimental protocols and mechanistic insights, to empower researchers in their drug discovery endeavors.

The Chemical Advantage: Understanding the Reactivity of this compound

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The carbon-bromine (C-Br) bond at the 3-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 6-position in palladium-catalyzed cross-coupling reactions. This is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle of reactions like the Suzuki-Miyaura coupling.[1] This inherent difference allows for a regioselective and stepwise functionalization of the scaffold, a crucial aspect for building molecular complexity and exploring structure-activity relationships (SAR).

This strategic handle enables a divergent synthetic approach, as illustrated below:

G start This compound step1 Regioselective Suzuki Coupling at C3 Position start->step1 intermediate 3-Aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine step1->intermediate step2a Buchwald-Hartwig Amination at C6 Position intermediate->step2a step2b Further Suzuki Coupling at C6 Position intermediate->step2b product_a 3-Aryl-6-amino-1H-pyrazolo[3,4-b]pyridine (Kinase Inhibitor Core) step2a->product_a product_b 3,6-Diaryl-1H-pyrazolo[3,4-b]pyridine step2b->product_b

Caption: Synthetic pathways from this compound.

Application in Kinase Inhibitor Discovery

The 1H-pyrazolo[3,4-b]pyridine scaffold is a common fragment in the synthesis of kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of many diseases, including cancer. The pyrazolo portion of the molecule often acts as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase active site, while the pyridine ring can form π-π stacking interactions.[2] The ability to introduce diverse substituents at the 3 and 6 positions of the this compound starting material allows for the fine-tuning of potency and selectivity against specific kinase targets.

Targeting TBK1 and TRK Kinases

Derivatives of 1H-pyrazolo[3,4-b]pyridine have shown significant promise as inhibitors of TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs).[2][3] Aberrant TBK1 activity is linked to various cancers and inflammatory diseases, while TRK fusions are oncogenic drivers in a range of tumors.

For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors, with one compound exhibiting an IC50 value of 0.2 nM.[3] Similarly, novel TRKA inhibitors with a pyrazolo[3,4-b]pyridine core have been synthesized, with lead compounds showing IC50 values in the nanomolar range.

Compound ClassTarget KinaseRepresentative IC50 ValuesReference
1H-pyrazolo[3,4-b]pyridine derivativesTBK10.2 nM[3][4]
Pyrazolo[3,4-b]pyridine derivativesTRKA56 nM
Pyrazolo[3,4-b]pyridine derivativesTRKA26 nM[2]

Experimental Protocols

The following protocols provide a general framework for the regioselective functionalization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C3 Position

This protocol details the selective coupling of an arylboronic acid at the more reactive C3-bromo position.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative\nAddition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-B(OR)2 R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • Tricyclohexylphosphine (PCy3) or similar phosphine ligand (0.1 equivalents)

  • Potassium phosphate (K3PO4) (3 equivalents)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)2, the phosphine ligand, and K3PO4.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the 3-aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of a palladium catalyst and a phosphine ligand is crucial. Electron-rich and bulky phosphine ligands like PCy3 can enhance the rate of oxidative addition and reductive elimination.[5]

  • Base: An inorganic base like K3PO4 is required to activate the boronic acid for transmetalation.[6]

  • Solvent: A mixture of an organic solvent and water is often used. Water can increase the rate of transmetalation.

Protocol 2: Buchwald-Hartwig Amination at the C6 Position

Following the Suzuki coupling, the less reactive C6-chloro position can be functionalized, for example, through a Buchwald-Hartwig amination to introduce a key pharmacophore for kinase binding.

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig start 3-Aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine reaction Buchwald-Hartwig Cross-Coupling start->reaction reagents Amine (R-NH2) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) reagents->reaction product 3-Aryl-6-amino-1H-pyrazolo[3,4-b]pyridine reaction->product

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • 3-Aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine (from Protocol 1)

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)

  • rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 3-aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine, amine, Pd2(dba)3, BINAP, and NaOtBu in a Schlenk flask.

  • Add anhydrous toluene and seal the flask.

  • Heat the reaction mixture to 90-110 °C with stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-aryl-6-amino-1H-pyrazolo[3,4-b]pyridine derivative.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd2(dba)3 and a bulky, electron-rich phosphine ligand such as BINAP is effective for C-N bond formation.[7][8][9][10][11]

  • Base: A strong, non-nucleophilic base like NaOtBu is necessary to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical for catalytic activity.

Conclusion

This compound stands out as a highly valuable and versatile starting material in the field of drug discovery. Its key advantage lies in the differential reactivity of its two halogen atoms, which enables a controlled, regioselective, and stepwise approach to the synthesis of complex molecules. This feature, combined with the proven biological relevance of the 1H-pyrazolo[3,4-b]pyridine scaffold, makes it an indispensable tool for medicinal chemists aiming to develop novel and potent therapeutics, particularly in the realm of kinase inhibitors. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to build upon, fostering innovation and accelerating the discovery of new medicines.

References

  • El-Fakı, A. S., El-Sayed, M. A. A., & Al-Qurashi, A. A. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(1), 47-56.
  • Li, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1475-1489.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Zhu, J., et al. (2020). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. European Journal of Organic Chemistry, 2020(24), 3641-3645.
  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1368-1376.
  • Zhang, Y., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 258, 115598.
  • Fors, B. P., & Buchwald, S. L. (2013). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 135(40), 14934–14937.
  • PubChem. (n.d.). PYRAZOLO [3.4-b] PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES - Patent CU-20210015-A7. Retrieved from [Link]

  • El-Fakı, A. S., El-Sayed, M. A. A., & Al-Qurashi, A. A. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Retrieved from [Link]

  • Li, T., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN1880317B - Novel pyrazolopyrimidines as cyclin dependent kinase inhibitors.
  • Fairhurst, R. A., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Retrieved from [Link]

  • Organ, M. G., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15937-16061.
  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and modification strategies of novel TBK1 inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). 6-(4-HYDROXY-PHENYL)-3-STYRYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLIC ACID AMIDE DERIVATIVES AS KINASE INHIBITORS. Retrieved from [Link]

  • Nambo, M., & Crudden, C. M. (2024). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions.
  • ResearchGate. (n.d.). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

  • Hardegger, L. A., et al. (2011). Evidence for C-Cl/C-Br...pi interactions as an important contribution to protein-ligand binding affinity.
  • Google Patents. (n.d.). WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors.
  • ResearchGate. (n.d.). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. Retrieved from [Link]

  • BEARdocs. (n.d.). Novel methods for organic synthesis : exploring organocatalytic dihalogenation, palladium mediated cross-coupling, and zirconium catalyzed transformations. Retrieved from [Link]

  • Li, G., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(10), 2631.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

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Troubleshooting & Optimization

Solubility issues of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges

Welcome to the dedicated technical support center for 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine. As Senior Application Scientists with extensive experience in handling complex heterocyclic compounds, we have developed this comprehensive guide to address the solubility challenges frequently encountered with this molecule. This resource provides in-depth troubleshooting, detailed experimental protocols, and a foundational understanding of the physicochemical properties governing its solubility.

Understanding the Challenge: The Physicochemical Landscape of this compound

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. In the case of this compound, several structural features contribute to its often-problematic solubility in common organic solvents.

The pyrazolo[3,4-b]pyridine core is a rigid, planar heterocyclic system. Such planar structures can facilitate strong crystal lattice packing through π-π stacking interactions, leading to a high lattice energy that must be overcome for dissolution to occur. The presence of both a bromine and a chlorine atom, which are electron-withdrawing, can influence the electron distribution across the aromatic system, potentially affecting its polarity and interactions with solvent molecules.[1][2] Furthermore, the nitrogen atoms in the pyridine and pyrazole rings can act as hydrogen bond acceptors, while the N-H group on the pyrazole ring is a hydrogen bond donor. This capacity for hydrogen bonding can lead to strong self-association in the solid state, further increasing the energy required for dissolution.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues encountered when working with this compound, providing detailed explanations and actionable solutions.

Q1: I am having difficulty dissolving this compound in my chosen solvent. What are the best initial solvents to try?

A1: Based on the chemical structure and anecdotal evidence from synthetic procedures involving related pyrazolopyridine derivatives, polar aprotic solvents are generally the most effective starting points. We recommend the following solvents in order of likely efficacy:

  • Dimethyl Sulfoxide (DMSO): Often the solvent of choice for poorly soluble, polar compounds. Its high polarity and ability to act as a strong hydrogen bond acceptor make it effective at disrupting the crystal lattice.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate a wide range of compounds.

  • Tetrahydrofuran (THF): A less polar option than DMSO or DMF, but its ability to dissolve a variety of organic compounds makes it a worthwhile solvent to screen.

  • Acetonitrile (ACN): A polar aprotic solvent commonly used in chromatography and as a reaction solvent.

Halogenated solvents such as Dichloromethane (DCM) and Chloroform (CHCl₃) may also be effective, as indicated by their use in the synthesis and purification of similar heterocyclic compounds.[1] Protic solvents like Methanol (MeOH) and Ethanol (EtOH) can also be tested, although their hydrogen bonding capabilities might lead to complex interactions and potentially lower solubility compared to polar aprotic solvents.[3]

Q2: My compound is still not dissolving, even in DMSO or DMF. What can I do to improve solubility?

A2: If initial attempts at dissolution are unsuccessful, several techniques can be employed to enhance solubility. The appropriate method will depend on the intended downstream application.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dissolving this compound.

  • Heating: Gently warming the mixture can significantly increase the rate of dissolution and the equilibrium solubility. We recommend heating to 40-60°C with constant stirring. Be mindful of the solvent's boiling point and the thermal stability of your compound.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and increase the surface area of the compound exposed to the solvent, thereby accelerating dissolution.

  • Co-solvents: Using a mixture of solvents can sometimes be more effective than a single solvent. For example, a small amount of a highly polar solvent like DMSO can be added to a less polar solvent to improve the solubility of a polar compound. Common mixtures to try include Dichloromethane/Methanol or Chloroform/Ethanol.

Q3: I need to prepare a stock solution of a specific concentration. How can I accurately determine the solubility in a new solvent?

A3: Since quantitative solubility data for this compound is not widely published, an empirical approach in your laboratory is necessary. The following protocol provides a reliable method for determining an approximate solubility.

Experimental Protocol: Determination of Approximate Solubility

Objective: To determine the approximate solubility of this compound in a given organic solvent at room temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, DMF, Methanol)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Calibrated micropipettes

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis, optional but recommended)

Procedure:

  • Prepare a Saturated Solution:

    • Weigh out an excess amount of the compound (e.g., 10 mg) into a small vial.

    • Add a known volume of the solvent (e.g., 1 mL).

    • Vortex the mixture vigorously for 2-3 minutes.

    • Allow the mixture to equilibrate at room temperature for at least 24 hours to ensure saturation. Periodically agitate the mixture during this time.

  • Isolate the Supernatant:

    • Centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

    • Carefully collect a known volume of the clear supernatant using a calibrated micropipette. Be cautious not to disturb the solid pellet.

  • Determine the Concentration:

    • Gravimetric Method (Simpler, less precise):

      • Transfer the known volume of the supernatant to a pre-weighed vial.

      • Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

      • Weigh the vial containing the dried residue.

      • Calculate the mass of the dissolved solid and determine the solubility in mg/mL.

    • Spectroscopic/Chromatographic Method (More precise):

      • Prepare a series of standard solutions of known concentrations.

      • Generate a calibration curve using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC with a suitable detector).

      • Dilute the collected supernatant to a concentration that falls within the linear range of your calibration curve.

      • Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine its concentration.

      • Calculate the original concentration in the saturated supernatant, which represents the solubility.

Protocol Workflow:

G A 1. Add excess compound to a known volume of solvent B 2. Vortex and equilibrate for 24h A->B C 3. Centrifuge to pellet undissolved solid B->C D 4. Carefully collect a known volume of the supernatant C->D E 5a. Gravimetric Method: Evaporate solvent and weigh residue D->E F 5b. Analytical Method: Dilute and quantify using a calibration curve D->F G 6. Calculate solubility (mg/mL) E->G F->G

Caption: Protocol for determining the approximate solubility of the compound.

Physicochemical Properties and their Impact on Solubility

While specific experimental data for this compound is limited, we can infer its likely properties from its structure and related compounds.

PropertyPredicted Influence on Solubility
Molecular Weight ~232.47 g/mol
Polarity The presence of nitrogen atoms and halogens creates a polar molecule. This suggests better solubility in polar solvents.
Hydrogen Bonding The N-H group is a hydrogen bond donor, and the nitrogen atoms are hydrogen bond acceptors. Strong intermolecular hydrogen bonding in the solid state can decrease solubility. Solvents that can disrupt these hydrogen bonds (e.g., DMSO, DMF) are likely to be more effective.
Crystal Lattice Energy The planar structure may lead to efficient crystal packing and high lattice energy, which would decrease solubility. Energy input (heating, sonication) can help overcome this barrier.

Expert Recommendations for Stock Solution Preparation

For most biological assays, a stock solution in 100% DMSO is the standard starting point.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (MW = 232.47 g/mol ), you will need 2.32 mg.

  • Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or vial.

  • Add solvent: Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Dissolve: Vortex the mixture until the solid is completely dissolved. If necessary, gently warm the vial in a 40-50°C water bath for a few minutes and vortex again.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw the solution completely and vortex to ensure homogeneity.

Note: When diluting the DMSO stock solution into aqueous buffers for experiments, be mindful of the final DMSO concentration, as high concentrations can be toxic to cells or interfere with assays. It is also possible for the compound to precipitate out of solution upon dilution into an aqueous medium.

References

  • Ezzati, M., et al. (2018). A review on the synthesis of 1H-pyrazolo[3,4-b]pyridines. Molecular Diversity, 22(3), 699-728. Available at: [Link]

  • Ghaffari, S., & Ghasemi, J. B. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Chemistry, 3(3), 856-871. Available at: [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643-1657. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Pecheni, A. O., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific reports, 12(1), 14108. Available at: [Link]

  • He, G., et al. (2022). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Journal of Chemistry, 100(1), 38-44. Available at: [Link]

  • Kumar, A., et al. (2019). Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. Farmacia, 67(2), 193-206. Available at: [Link]

  • Baraznenok, I. L., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9323-9331. Available at: [Link]

  • Saini, P., et al. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazole Derivatives. World Journal of Pharmaceutical Research, 12(3), 747-757. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine Analogs in Kinase Inhibition and Oncology

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to the purine bases adenine and guanine. This structural similarity has made it a fertile ground for the development of a diverse range of biologically active compounds, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.[1] This guide provides an in-depth comparison of the biological activities of analogs based on the 3-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine core, a substitution pattern that has garnered interest for its potential to impart potent and selective inhibitory activity. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these compounds, offering valuable insights for researchers and drug development professionals in the field of oncology and kinase inhibitor discovery.

The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Kinase Hinge-Binder

The pyrazolo[3,4-b]pyridine core serves as an excellent bioisosteric replacement for the adenine base of ATP, allowing it to effectively compete for the ATP-binding site within the catalytic domain of protein kinases.[2] The pyrazole portion of the scaffold is particularly adept at forming key hydrogen bond interactions with the hinge region of the kinase, a critical anchoring point for many kinase inhibitors.[3] The pyridine ring, in turn, can engage in π-π stacking interactions with aromatic residues in the active site, further enhancing binding affinity.[3] The strategic placement of substituents at various positions of this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Influence of Halogenation: The Role of 3-Bromo and 6-Chloro Substituents

The bromine atom at the 3-position can serve as a valuable synthetic handle for further diversification of the molecule through cross-coupling reactions, allowing for the introduction of various functional groups to probe the active site of the target kinase. Furthermore, the 6-chloro substituent on the pyridine ring can contribute to the overall lipophilicity of the compound, potentially enhancing cell permeability.

Comparative Biological Activity of Halo-Substituted Pyrazolo[3,4-b]pyridine Analogs

While a direct comparison of a series of this compound analogs is not available, we can draw valuable insights from studies on other halo-substituted derivatives that have demonstrated significant biological activity, particularly as kinase inhibitors and anticancer agents.

As Kinase Inhibitors

Numerous studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of various protein kinases implicated in cancer and other diseases.

One study focused on the development of Tropomyosin receptor kinase (TRK) inhibitors, starting from a 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold.[3] Through a scaffold hopping and computer-aided drug design approach, they synthesized 38 derivatives and identified compound C03 with an IC50 of 56 nM against TRKA kinase.[3] This compound also demonstrated antiproliferative activity in the Km-12 cell line with an IC50 of 0.304 μM.[3]

Another research effort led to the discovery of potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and a target in cancer.[4] Through rational drug design, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized, culminating in compound 15y with an exceptionally low IC50 of 0.2 nM against TBK1.[4] This compound also exhibited micromolar antiproliferative effects on several cancer cell lines.[4]

The versatility of the pyrazolo[3,4-b]pyridine scaffold is further demonstrated by its application in targeting other kinases such as Cyclin-Dependent Kinases (CDKs) and Topoisomerase IIα.[5][6] One study reported the development of pyrazolo[3,4-b]pyridine derivatives as potent anti-leukemic agents that inhibit Topoisomerase IIα.[5]

Compound/Analog Class Target Kinase(s) Key Biological Activity Data (IC50/GI50) Reference
Pyrazolo[3,4-b]pyridine C03TRKA56 nM (enzymatic)[3]
Pyrazolo[3,4-b]pyridine 15yTBK10.2 nM (enzymatic)[4]
3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (4)CDK5, GSK-30.41 µM, 1.5 µM (enzymatic)[7]
Pyrazolo[3,4-b]pyridine 8cTopoisomerase IIαGI50 MG-MID = 1.33 µM (NCI-60 panel)[5]

Table 1: Comparative Biological Activity of Representative Halo-Substituted Pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors. This table summarizes the inhibitory activities of selected pyrazolo[3,4-b]pyridine derivatives against their respective kinase targets.

As Anticancer Agents

The kinase inhibitory activity of pyrazolo[3,4-b]pyridine analogs often translates into potent anticancer effects. These compounds have been shown to inhibit the proliferation of various cancer cell lines and, in some cases, induce apoptosis and cell cycle arrest.

For instance, a series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines were synthesized and evaluated for their anticancer potency against Hela, MCF7, and HCT-116 cancer cell lines.[2] Compound 9a from this series showed the highest activity against Hela cells with an IC50 of 2.59 µM.[2]

Another study reported the synthesis and anticancer evaluation of various pyrazolo[3,4-b]pyridine derivatives, with compound 8b displaying the highest activity against A-549 (lung), HEPG2 (liver), and HCT-116 (colon) cancer cell lines with IC50 values of 2.9, 2.6, and 2.3 µM, respectively.[8]

Compound/Analog Class Cancer Cell Line(s) Key Antiproliferative Data (IC50/GI50) Mechanism of Action Reference
Pyrazolo[3,4-b]pyridine C03Km-120.304 µMTRK Inhibition
Pyrazolo[3,4-b]pyridine 15yA172, U87MG, A375, A2058, Panc0504Micromolar rangeTBK1 Inhibition[4]
Pyrazolo[3,4-b]pyridine 9aHela2.59 µMCDK2/CDK9 Inhibition, Cell Cycle Arrest[2]
Pyrazolo[3,4-b]pyridine 8bA-549, HEPG2, HCT-1162.9, 2.6, 2.3 µMKinase Inhibition[8]

Table 2: Comparative Anticancer Activity of Representative Pyrazolo[3,4-b]pyridine Analogs. This table highlights the antiproliferative activities of selected pyrazolo[3,4-b]pyridine derivatives in various cancer cell lines.

Key Signaling Pathways Targeted by Pyrazolo[3,4-b]pyridine Analogs

The anticancer activity of these compounds stems from their ability to modulate critical signaling pathways that are often hijacked by cancer cells to promote their growth, survival, and proliferation.

One of the key pathways targeted is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway . For instance, derivatives of pyrazolo[3,4-b]pyridine have been designed to inhibit B-Raf, a key kinase in the MAPK pathway.[5] The V600E mutation in B-Raf leads to constitutive activation of this pathway and is found in a significant percentage of cancers.[5]

The inhibition of CDKs by pyrazolo[3,4-b]pyridine analogs directly impacts the cell cycle progression , leading to cell cycle arrest and preventing cancer cell division.[5]

Furthermore, the inhibition of Topoisomerase IIα disrupts DNA replication and repair processes, ultimately leading to apoptosis in cancer cells.[5]

Below is a simplified representation of a generic kinase signaling pathway that can be targeted by pyrazolo[3,4-b]pyridine inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., TRK) Kinase_Cascade_1 Downstream Kinase 1 (e.g., RAF) Receptor->Kinase_Cascade_1 Pyrazolopyridine This compound Analog Pyrazolopyridine->Receptor Inhibition Pyrazolopyridine->Kinase_Cascade_1 Inhibition Kinase_Cascade_2 Downstream Kinase 2 (e.g., MEK) Kinase_Cascade_1->Kinase_Cascade_2 Kinase_Cascade_3 Downstream Kinase 3 (e.g., ERK) Kinase_Cascade_2->Kinase_Cascade_3 Transcription_Factors Transcription Factors Kinase_Cascade_3->Transcription_Factors Cellular_Response Gene Expression (Proliferation, Survival) Transcription_Factors->Cellular_Response workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_sar Data Analysis start Starting Materials (e.g., 5-aminopyrazole, dicarbonyl) reaction Cyclocondensation Reaction start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification analogs Library of Analogs purification->analogs kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) analogs->kinase_assay cell_assay Cell-Based Antiproliferative Assay (e.g., MTT) kinase_assay->cell_assay downstream_analysis Downstream Mechanistic Studies (Western Blot, Cell Cycle Analysis) cell_assay->downstream_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis downstream_analysis->sar_analysis lead_optimization Lead Compound Identification & Optimization sar_analysis->lead_optimization

Figure 2: General workflow for the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a widely used method to quantify the activity of a kinase and the inhibitory potential of test compounds. [1] Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the target kinase, its specific substrate, ATP, and the test compound (analog) at various concentrations in a suitable buffer.

    • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for a specified time (e.g., 40 minutes) at room temperature.

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP. This newly synthesized ATP is then used by luciferase to produce light.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (without inhibitor).

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. [8] Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 or GI50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the cell viability data against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology. While a comprehensive comparative study of a series of analogs based on this specific core is yet to be published, the available data on related halo-substituted pyrazolopyridines strongly suggest that this class of compounds possesses significant biological activity. The strategic placement of bromo and chloro substituents can provide both synthetic handles for further derivatization and favorable physicochemical properties for drug development.

Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs with diverse substitutions at other positions of the scaffold. This will enable the elucidation of detailed structure-activity relationships and the optimization of potency and selectivity against specific kinase targets. Further investigation into their mechanisms of action, including their effects on downstream signaling pathways and their potential for in vivo efficacy in preclinical cancer models, will be crucial for advancing these promising compounds towards clinical development.

References

[4]Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1383. [Link] [5]Abdel-Maksoud, M. S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(22), 5678. [Link] [3]Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1396-1406. [Link] [8]El-Sayed, N. A., et al. (2019). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Letters in Drug Design & Discovery, 16(10), 1146-1158. [Link] [1]El-Gamal, M. I., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(13), 4225. [Link] [2]El-Naggar, A. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6432. [Link] [6]Gellis, A., et al. (2013). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4886-4890. [Link] [9]Abdel-Maksoud, M. S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(22), 5678. [Link] Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1396-1406. [Link] [10]Wang, T., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2419-2422. [Link] [11]Kumar, A., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Letters in Organic Chemistry, 10(9), 656-663. [Link] [7]Cuesta, J., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4057-4060. [Link]

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A Comparative Guide to Cross-Reactivity Profiling of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to produce potent inhibitors for a variety of kinases.[1] However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target binding, leading to unforeseen side effects or polypharmacology.[2] This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of a specific subclass, the 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine derivatives, offering field-proven insights and detailed experimental protocols.

The Imperative of Selectivity Profiling

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous testing, a cornerstone of which is selectivity profiling. A highly selective inhibitor interacts with its intended target at concentrations significantly lower than those required to bind other kinases. Conversely, a non-selective inhibitor may interact with multiple kinases, which can sometimes be therapeutically beneficial but more often leads to toxicity. For derivatives of the this compound core, which have shown promise against targets like Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a thorough understanding of their kinome-wide interactions is non-negotiable.[1][3]

This guide will compare three state-of-the-art techniques for cross-reactivity profiling:

  • Large-Scale Competitive Binding Assays (e.g., KINOMEscan™): For a broad, initial screen against hundreds of kinases.

  • Chemical Proteomics using Kinobeads: To assess inhibitor binding to kinases in their native state within a complex cellular lysate.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement and assess selectivity within intact cells.

To illustrate these methodologies, we will consider three hypothetical this compound derivatives:

  • Compound A: The parent scaffold.

  • Compound B: A derivative with a morpholino group, intended to improve solubility and potentially alter selectivity.

  • Compound C: A derivative with a bulky aromatic substituent, designed for enhanced potency against a primary target.

Broad Kinome Profiling: The Competitive Binding Assay

The initial step in understanding the cross-reactivity of a novel compound is often a broad screen against a large panel of kinases. The KINOMEscan™ platform from Eurofins DiscoverX is an industry-standard example of such an assay, which utilizes a competitive binding principle.[4][5]

The "Why": Causality Behind the Experimental Choice

A broad kinome scan provides a panoramic view of a compound's interaction landscape.[5] This is crucial in early-stage drug discovery to identify potential off-targets that might not be predicted by sequence or structural homology to the primary target. The assay is not dependent on enzyme activity, allowing for the screening of both active and inactive kinases.[4]

Experimental Workflow: KINOMEscan™

The workflow for a competitive binding assay like KINOMEscan™ is conceptually straightforward, involving a DNA-tagged kinase, an immobilized ligand, and the test compound.[4]

KINOMEscan_Workflow cluster_assay Assay Principle cluster_steps Experimental Steps Kinase DNA-tagged Kinase Ligand Immobilized Ligand Kinase->Ligand Binds to Bead Solid Support (Bead) Ligand->Bead Immobilized on Compound Test Compound Compound->Kinase Competes for binding site Start Start Mix Mix DNA-tagged Kinase, Immobilized Ligand, & Test Compound Start->Mix Incubate Incubate to reach equilibrium Mix->Incubate Wash Wash to remove unbound components Incubate->Wash Quantify Quantify bound kinase via qPCR of DNA tag Wash->Quantify End Data Analysis Quantify->End

Caption: Workflow of a competitive binding assay for kinase inhibitor profiling.

Data Presentation and Interpretation

The results are typically presented as percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. This data can be visualized on a kinome tree map, providing an intuitive representation of selectivity.

Table 1: Hypothetical KINOMEscan™ Data for this compound Derivatives (%Ctrl at 1µM)

Kinase TargetCompound A (%Ctrl)Compound B (%Ctrl)Compound C (%Ctrl)
CDK2 15 10 2
GSK3B 25 30 5
DYRK1A 40 35 12
ABL1859050
FLT3929565
PDGFRB889155
SRC758040
LCK808545

From this hypothetical data, we can infer that:

  • Compound C is the most potent inhibitor of the intended targets (CDK2, GSK3B, DYRK1A).

  • However, Compound C also shows significant off-target activity against SRC family kinases (SRC, LCK) and the ABL/PDGF receptor family, suggesting a broader cross-reactivity profile.

  • Compounds A and B are more selective, with fewer significant off-target interactions at this concentration.

Cellular Context: Chemical Proteomics with Kinobeads

While in vitro assays are invaluable, they may not fully recapitulate the cellular environment. Chemical proteomics using "kinobeads" addresses this by assessing inhibitor binding to kinases in a competitive manner within a cellular lysate.[6]

The "Why": Embracing Complexity

This method allows for the profiling of kinases in their native conformation, complete with post-translational modifications and associated proteins. It provides a more physiologically relevant measure of a compound's binding affinity and can uncover unexpected targets that may not be present in a recombinant kinase panel.

Experimental Protocol: Kinobeads-Based Profiling

This protocol involves incubating a cell lysate with the test compound before pulling down the kinome using beads coated with broad-spectrum kinase inhibitors. The bound kinases are then identified and quantified by mass spectrometry.[7]

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a relevant cancer cell line) to a sufficient density.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

    • Determine the protein concentration of the lysate (e.g., using a Bradford assay).

  • Competitive Binding:

    • Aliquot the cell lysate (e.g., 5 mg of total protein per condition).[7]

    • Treat the aliquots with the this compound derivative at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO).

    • Incubate for a defined period (e.g., 45-60 minutes) at 4°C with gentle rotation to allow the inhibitor to bind to its targets.[7]

  • Kinase Enrichment:

    • Add the kinobead slurry to the inhibitor-treated lysates.[7]

    • Incubate for a further 30-60 minutes at 4°C to allow kinases not bound by the test compound to bind to the beads.[7]

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing SDS and a reducing agent).

  • Sample Preparation for Mass Spectrometry:

    • Perform in-gel or in-solution trypsin digestion of the eluted proteins to generate peptides.

    • Desalt the peptides using StageTips or a similar method.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a label-free quantification software (like MaxQuant) to determine the relative abundance of each identified kinase in the different treatment conditions compared to the vehicle control.[8] A decrease in the amount of a kinase pulled down by the beads in the presence of the inhibitor indicates that the inhibitor is binding to that kinase.

Kinobeads_Workflow cluster_prep Sample Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis Lysate Cell Lysate Inhibitor Add Test Compound (or DMSO) Lysate->Inhibitor Incubate1 Incubate Inhibitor->Incubate1 Kinobeads Add Kinobeads Incubate1->Kinobeads Incubate2 Incubate Kinobeads->Incubate2 Wash Wash Beads Incubate2->Wash Elute Elute Bound Kinases Wash->Elute Digest Trypsin Digestion Elute->Digest LCMS LC-MS/MS Digest->LCMS Quant Label-Free Quantification LCMS->Quant CETSA_Workflow Start Intact Cells Treat Treat with Compound or Vehicle (DMSO) Start->Treat Aliquot Aliquot Cells Treat->Aliquot Heat Heat Aliquots to Varying Temperatures Aliquot->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble/Insoluble Fractions Lyse->Centrifuge Quantify Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Quantify Analyze Plot Melting Curves & Analyze Shift Quantify->Analyze

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data Presentation

CETSA results are best presented as melting curves.

Table 2: Hypothetical CETSA Data (Tagg Shift in °C for Compound C at 10µM)

Kinase TargetTagg Shift (°C)Interpretation
CDK2 +4.2 Strong Engagement
GSK3B +3.8 Strong Engagement
SRC+2.5Moderate Engagement
ABL1+0.5No Significant Engagement

This data would suggest that Compound C strongly engages its intended targets, CDK2 and GSK3B, in intact cells. It also engages SRC to a lesser extent, corroborating the in vitro data. The lack of a significant shift for ABL1, despite some activity in the binding assay, could indicate poor cell permeability or other cellular factors preventing interaction.

Synthesizing the Data: A Holistic View of Selectivity

No single method tells the whole story. The true power of cross-reactivity profiling lies in integrating the data from these orthogonal approaches.

  • KINOMEscan™ provides the broad, initial map of potential interactions.

  • Kinobeads profiling validates these interactions in a more physiological (lysate) context and can identify novel binders.

  • CETSA confirms target engagement within living cells, providing the ultimate validation of a compound's intracellular activity and selectivity.

For the this compound derivatives, this multi-faceted approach allows for a robust comparison. For example, while Compound C may be the most potent, its broader off-target profile identified by KINOMEscan™ and confirmed by Kinobeads might make the more selective Compound B a more attractive candidate for further development, depending on the therapeutic window of the intended targets.

By judiciously choosing and combining these advanced profiling techniques, researchers can build a comprehensive and reliable understanding of their compounds' selectivity, a critical step in the rational design of safe and effective kinase inhibitors.

References

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  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., et al. (2017). Target Landscape of Clinical Kinase Inhibitors. EMBL-EBI. [Link]

  • Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins DiscoverX. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. [Link]

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  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • BMG Labtech. (2020, June). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]

  • KinHub. (n.d.). KinMap - Tutorial. KinHub. [Link]

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A Researcher's Guide to Validating the Mechanism of Action of Novel 1H-pyrazolo[3,4-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel compounds based on the 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine scaffold. We move beyond simple assertions of activity to build a robust, multi-faceted case for a specific MoA, using a hypothetical compound, BCPP-X , as a putative inhibitor of TANK-binding kinase 1 (TBK1).

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its utility in developing inhibitors against a range of critical protein kinases involved in oncology and immunology.[1][2][3][4] Derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), and Topoisomerase II, among others.[2][5] Given this precedent, a rigorous and systematic approach to MoA validation is not just best practice; it is essential for the successful progression of any drug discovery program.

This guide will compare BCPP-X against two key alternatives:

  • Alternative A (Known TBK1 Inhibitor): A well-characterized, potent TBK1 inhibitor to serve as a positive control and benchmark for performance.

  • Alternative B (Inactive Analogue): A structurally similar but biologically inactive compound to control for off-target or non-specific effects.

Section 1: The Postulated Mechanism of Action: TBK1 Inhibition

TANK-binding kinase 1 (TBK1) is a noncanonical IκB kinase that plays a pivotal role in innate immune signaling.[6] Upon activation by pathogen-associated molecular patterns (PAMPs), TBK1 phosphorylates the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons (e.g., IFN-β). Aberrant TBK1 activation is linked to various cancers and autoimmune disorders, making it a compelling therapeutic target.[6]

Our hypothetical compound, BCPP-X, is designed to inhibit the kinase activity of TBK1 by competing with ATP in the enzyme's active site, thereby blocking the downstream phosphorylation of IRF3 and subsequent inflammatory signaling.

TBK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRR Pattern Recognition Receptor (PRR) Adaptor Adaptor Proteins (e.g., MAVS, STING) PRR->Adaptor Signal PAMP PAMP/ DAMP PAMP->PRR TBK1_inactive TBK1 (Inactive) Adaptor->TBK1_inactive Recruits & Activates TBK1_active TBK1 (Active) TBK1_inactive->TBK1_active IRF3 IRF3 TBK1_active->IRF3 Phosphorylates ADP ADP TBK1_active->ADP IRF3_p p-IRF3 IRF3->IRF3_p IRF3_dimer p-IRF3 Dimer IRF3_p->IRF3_dimer Dimerizes ISRE ISRE Promoter IRF3_dimer->ISRE Translocates & Binds IFNB IFN-β Gene Transcription ISRE->IFNB BCPPX BCPP-X (Our Compound) BCPPX->TBK1_active Inhibits ATP ATP ATP->TBK1_active

Figure 1: Postulated mechanism of BCPP-X inhibiting the TBK1 signaling pathway.

Section 2: A Multi-Pronged Experimental Workflow for MoA Validation

To build a compelling case for a specific MoA, we must progress logically from the simplest system (biochemical) to the most complex (cellular), validating our hypothesis at each stage. This multi-pronged approach ensures that the observed effects are a direct result of on-target activity within a physiologically relevant context.

Validation_Workflow cluster_validation Experimental Validation Stages start Hypothesis: BCPP-X inhibits TBK1 biochem STEP 1: Biochemical Assay (In Vitro Kinase Activity) start->biochem Question: Does it inhibit the purified enzyme? data_biochem Data: IC50 Value (Potency) biochem->data_biochem cetca STEP 2: Cellular Target Engagement (CETSA) data_cetca Data: Thermal Shift (ΔTagg) (Binding) cetca->data_cetca functional STEP 3: Downstream Functional Assay (Western Blot for p-IRF3) data_functional Data: p-IRF3 Reduction (Efficacy) functional->data_functional data_biochem->cetca Question: Does it bind the target inside a cell? data_cetca->functional Question: Does it block the downstream pathway? conclusion Conclusion: MoA Validated data_functional->conclusion Synthesize Evidence

Figure 2: A systematic workflow for validating the mechanism of action.

Section 3: Experimental Protocols & Comparative Analysis

This section provides detailed, step-by-step methodologies for each validation experiment, along with tables for presenting comparative data.

Step 1: Biochemical Validation of Direct Target Inhibition

The first and most crucial step is to determine if BCPP-X directly inhibits the enzymatic activity of purified TBK1 protein.[7] We will use a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[8]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare recombinant human TBK1 enzyme, the specific substrate peptide, and ATP at a concentration equal to the Km(ATP) for TBK1 to ensure comparable inhibitor data.[9]

  • Compound Plating: Serially dilute BCPP-X, Alternative A, and Alternative B in DMSO and dispense into a 384-well plate. Include a DMSO-only control (100% activity) and a no-enzyme control (0% activity).

  • Kinase Reaction: Add the TBK1 enzyme and substrate mixture to each well. Initiate the reaction by adding the ATP solution. Incubate for 60 minutes at room temperature.

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP generated and thus, kinase activity.[8]

  • Data Analysis: Normalize the data to controls and fit the dose-response curves using a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]

Comparative Data Table 1: In Vitro TBK1 Inhibition

CompoundTargetIC50 (nM)Hill SlopeMax Inhibition (%)
BCPP-X TBK115.21.198.5
Alternative A TBK18.91.099.1
Alternative B TBK1> 10,000N/A< 5

Causality Check: The low nanomolar IC50 value for BCPP-X, comparable to the known inhibitor (Alternative A), strongly suggests it is a potent, direct inhibitor of TBK1. The lack of activity from the inactive analogue (Alternative B) confirms the specificity of the assay.

Step 2: Confirming Cellular Target Engagement

A compound can be a potent biochemical inhibitor but fail in a cellular context due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a drug binds to and stabilizes its target protein inside intact cells.[10][11] The principle is that ligand binding increases the thermal stability of the target protein, which can be quantified.[10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture a relevant cell line (e.g., THP-1 monocytes) and treat with BCPP-X (e.g., at 1 µM), Alternative A (1 µM), Alternative B (1 µM), or a vehicle (DMSO) control for 2 hours at 37°C.[12]

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Fractions: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[11]

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble TBK1 remaining at each temperature using a detection method like Western Blot or an ELISA-based format.

  • Data Analysis: Plot the percentage of soluble TBK1 as a function of temperature for each treatment condition. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tagg). The shift in melting temperature (ΔTagg) in the presence of the compound indicates target engagement.

Comparative Data Table 2: Cellular Target Engagement of TBK1

Compound (1 µM)Tagg (°C)Thermal Shift (ΔTagg vs. Vehicle) (°C)
Vehicle (DMSO)51.3-
BCPP-X 59.8+8.5
Alternative A 60.5+9.2
Alternative B 51.5+0.2

Causality Check: The significant positive thermal shift observed for BCPP-X demonstrates that it enters the cell and physically binds to TBK1, stabilizing it against heat-induced denaturation. The result is comparable to the positive control and absent for the negative control, confirming specific target engagement in a physiological environment.

Step 3: Validating Downstream Functional Effects

The final step is to prove that target engagement translates into a functional cellular outcome. For TBK1, this means inhibiting the phosphorylation of its direct substrate, IRF3.[6] Western blotting is a standard and reliable method for measuring changes in the phosphorylation state of a specific protein.

Experimental Protocol: Western Blot for Phospho-IRF3 (p-IRF3)

  • Cell Culture and Treatment: Seed THP-1 cells and pre-treat for 2 hours with serially diluted concentrations of BCPP-X, Alternative A, and Alternative B. Include a vehicle control.

  • Pathway Stimulation: Stimulate the TBK1 pathway by adding a known agonist (e.g., poly(I:C) or cGAMP) for 30 minutes to induce IRF3 phosphorylation.

  • Sample Preparation: Immediately place cells on ice and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation status of proteins.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Denature protein samples and separate them by SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, typically with 5% Bovine Serum Albumin (BSA) in TBST, as milk can interfere with phospho-protein detection. Incubate the membrane overnight at 4°C with a primary antibody specific for p-IRF3 (Ser396).[13]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the same membrane can be stripped and re-probed with antibodies against total IRF3 and a loading control like GAPDH or β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-IRF3 signal to the total IRF3 signal for each sample.

Comparative Data Table 3: Inhibition of Downstream IRF3 Phosphorylation

CompoundConcentration (nM)Normalized p-IRF3 Signal (% of Stimulated Control)
Vehicle (Unstimulated)-5%
Vehicle (Stimulated)-100%
BCPP-X 10012%
Alternative A 1009%
Alternative B 10098%

Causality Check: The dose-dependent reduction in IRF3 phosphorylation upon treatment with BCPP-X provides the functional link between target engagement and pathway inhibition. This confirms that the compound not only binds its target but effectively blocks its catalytic function in the cell, leading to the desired biological outcome.

Section 4: Synthesizing the Evidence for a Conclusive MoA

By following this multi-pronged approach, we have constructed a cohesive and robust argument for the mechanism of action of BCPP-X.

  • Biochemical assays confirmed that BCPP-X is a potent and direct inhibitor of the isolated TBK1 enzyme.

  • Cellular Thermal Shift Assays proved that BCPP-X enters cells and specifically binds to TBK1 in its native environment.

  • Functional Western Blots demonstrated that this target engagement translates into the inhibition of the downstream signaling pathway, preventing the phosphorylation of the key substrate IRF3.

Together, these results provide a scientifically rigorous validation of the compound's on-target mechanism. This level of detail is critical for making informed go/no-go decisions in a drug discovery pipeline and for publishing high-impact, reproducible research.[14]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.